molecular formula C4H5ClN2OS B3020775 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole CAS No. 3914-44-1

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

Cat. No. B3020775
CAS RN: 3914-44-1
M. Wt: 164.61
InChI Key: XJOVVVBJGYPIJX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole (CM-M-TD) is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. CM-M-TD is a sulfur-containing heterocyclic compound that has been studied for its potential to act as a ligand for metal ions, as an antioxidant, and as an anticancer agent. This compound is of great interest to the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Water Treatment

CMTD-based HCPs exhibit high surface areas and excellent porosity. These materials can efficiently adsorb pollutants, making them promising candidates for water treatment. Researchers have explored their use in removing heavy metals, organic contaminants, and dyes from water sources .

Gas Storage

The porous structure of CMTD-derived HCPs allows for efficient gas adsorption. These materials can store gases such as carbon dioxide (C \({O}_{2}\)) and methane (CH\({4}\)). For example, a specific HCP synthesized from tetraphenylmethane demonstrated a C \({O}{2}\) adsorption capacity of 2.95 mmol/g at 273 K and 1 bar pressure .

Drug Delivery

The porous structure of HCPs allows for controlled drug release. CMTD-derived HCPs could potentially serve as drug carriers, improving drug stability and targeted delivery.

properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOVVVBJGYPIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

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